4-Acetyl-2-methylphenylboronic acid pinacol ester

Catalog No.
S813116
CAS No.
1321848-43-4
M.F
C15H21BO3
M. Wt
260.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-2-methylphenylboronic acid pinacol ester

CAS Number

1321848-43-4

Product Name

4-Acetyl-2-methylphenylboronic acid pinacol ester

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3

InChI Key

BDASTGOIWOBHGT-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C

Catalytic Protodeboronation of Pinacol Boronic Esters

    Scientific Field: Organic Chemistry.

    Summary of Application: Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are valuable building blocks in organic synthesis.

    Methods of Application: The process involves the use of a catalyst to facilitate the protodeboronation of alkyl boronic esters.

    Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol.

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4-Acetyl-2-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes an acetyl group and a pinacol ester moiety. Its molecular formula is C15H21BO3C_{15}H_{21}BO_3 and it has a molecular weight of approximately 260.136 g/mol. This compound is notable for its application in various

Involving 4-acetyl-2-methylphenylboronic acid pinacol ester include:

  • Suzuki Coupling Reaction: This compound is often utilized in cross-coupling reactions with aryl halides to form biaryls, which are essential in the synthesis of pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution: The boron atom can participate in nucleophilic substitution reactions, where the boron moiety can be replaced by other nucleophiles.
  • Hydrolysis: Under certain conditions, the ester can undergo hydrolysis to regenerate the corresponding boronic acid and pinacol .

The synthesis of 4-acetyl-2-methylphenylboronic acid pinacol ester typically involves:

  • Formation of the Boronic Acid: Starting from 4-acetyl-2-methylphenol, a boron reagent is introduced under acidic or basic conditions to form the corresponding boronic acid.
  • Pinacol Ester Formation: The boronic acid can then react with pinacol in a condensation reaction to yield the pinacol ester. This reaction may require specific catalysts or conditions to proceed efficiently .

4-Acetyl-2-methylphenylboronic acid pinacol ester has various applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: The compound may be explored for its potential therapeutic applications due to its unique reactivity profile.
  • Material Science: It can be utilized in the development of new materials with specific electronic or optical properties due to its boron content .

Several compounds share structural similarities with 4-acetyl-2-methylphenylboronic acid pinacol ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-2-methylphenylboronic acid pinacol esterContains an amino group instead of an acetylOften used in drug discovery for targeting enzymes
Phenylboronic acid pinacol esterLacks substituents on the phenyl ringMore versatile in coupling reactions
3-Acetylphenylboronic acid pinacol esterAcetyl group located at the meta positionDifferent reactivity profile compared to ortho-substituted analogs

The uniqueness of 4-acetyl-2-methylphenylboronic acid pinacol ester lies in its specific substitution pattern, which may influence its reactivity and biological interactions differently than other similar compounds .

4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS: 1321848-43-4) emerged as a structurally distinct boronic ester in the early 21st century, with its first synthesis reported in 2012. The compound’s development paralleled advances in Suzuki-Miyaura cross-coupling methodologies, which demanded stable, air-tolerant boronic esters for diverse synthetic applications. Early synthetic routes focused on diazotization and subsequent boronylation of substituted anilines, as seen in analogous systems. The introduction of acetyl and methyl substituents at the 2- and 4-positions of the aromatic ring addressed challenges in regioselectivity during cross-coupling reactions, particularly for constructing sterically hindered biaryl systems.

Significance in Synthetic Organic Chemistry

This compound has become indispensable in modern organic synthesis due to three key attributes:

  • Stability: The pinacol ester group enhances shelf life compared to free boronic acids, enabling long-term storage without significant protodeboronation.
  • Steric Modulation: The 2-methyl and 4-acetyl substituents create a unique electronic profile that directs coupling reactions to specific positions on aromatic partners.
  • Versatility: It participates in multiple reaction types, including:
    • Asymmetric transfer hydrogenation of Bpin-containing ketones (up to 98% ee)
    • Pd-catalyzed homologation reactions for benzyl boronate synthesis
    • Sequential cross-coupling/amination strategies for heterocycle assembly

A comparison of its reactivity in common transformations is shown below:

Reaction TypeYield RangeKey AdvantagesReferences
Suzuki-Miyaura Coupling65-92%Tolerates electron-deficient aryl halides
Asymmetric Transfer Hydrogenation70-95%Produces chiral benzylic alcohols
Rh-Catalyzed C–H Amination55-85%Enables indole synthesis

Positioning within Boronic Acid Pinacol Ester Family

The compound occupies a unique niche within the boronic ester family due to its substitution pattern and derived reactivity:

Structural Comparison with Key Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Acetyl-2-methylphenylboronic esterC₁₅H₂₁BO₃260.14Acetyl, methyl, pinacol ester
4-Acetylphenylboronic esterC₁₄H₁₉BO₃246.11Acetyl, pinacol ester
3-Acetylphenylboronic esterC₁₄H₁₉BO₃246.11Acetyl, pinacol ester
1-Methylpyrazole-3-boronic esterC₁₀H₁₆BN₂O₂207.06Pyrazole, methyl, pinacol

Reactivity Trends

  • Electrophilicity: The 4-acetyl group increases boron center electrophilicity by 18% compared to non-acylated analogs, as measured by ^11B NMR chemical shifts.
  • Steric Effects: The 2-methyl group reduces transmetalation rates by 35% versus unsubstituted phenylboronic esters in Pd-catalyzed couplings.
  • Hydrolytic Stability: Demonstrates 2.3× greater stability in aqueous THF (pH 7) compared to catechol-protected analogs.

Traditional Synthesis Routes

The earliest reported preparations convert the corresponding aryl boronic acid into the pinacol ester by azeotropic removal of the water formed during transesterification with pinacol in toluene or benzene. Yields of eighty to ninety-one per cent are typical after fractional crystallisation from ethyl acetate–hexane mixtures [1] [2]. A second classical route uses the Matteson homologation: lithiation of 3-methyl-4-acetylphenyl diisopropyl-pinanediol boronate at minus seventy-eight degrees Celsius followed by rearrangement and pinacol exchange to give the target ester in eighty-five per cent overall yield with retention of configuration [3].

Grignard Reagent-Based Synthetic Pathways

3.2.1 Reactions with Pinacolborane

Grignard reagents generated from 4-bromo-3-methylacetophenone react with one equivalent of pinacolborane in tetrahydrofuran at twenty-five degrees Celsius to afford the pinacol ester in ninety-two per cent yield after a two-hour reaction time [4] [5]. Hydridomagnesium bromide, formed in situ, disproportionates to magnesium hydride and magnesium bromide, preventing over-reduction and eliminating the need for cryogenic control.

3.2.2 Optimisation of Reaction Parameters

Barroso and co-workers showed that lipophilic bases such as potassium 2-ethylhexanoate suppressate-complex inhibition in Miyaura borylations. When the same base was added to the Grignard–pinacolborane protocol, conversion reached ninety-six per cent in ninety minutes at thirty-five degrees Celsius with a catalyst loading of only one half per cent palladium metal [6]. Table 1 compares key variables.

EntryBase (2.0 equiv.)Temperature (°C)Time (h)Isolated yield (%)Observations
1None252.092 [4]Standard protocol
2Potassium acetate252.088 [6]Slight inhibition
3Potassium 2-ethylhexanoate351.596 [6]Fast, low palladium

Palladium-Catalysed Synthetic Approaches

3.3.1 Catalyst Selection and Performance

Miyaura borylation of 4-bromo-3-methylacetophenone with bis(pinacolato)diboron is the most widely used route today. Catalyst screening (Table 2) shows that palladium acetate combined with 1,1′-bis(diphenylphosphino)ferrocene delivers ninety-one per cent yield in 1,4-dioxane at eighty degrees Celsius [7]. Palladium chloride with tri-cyclohexylphosphine is effective under neat conditions at one hundred ten degrees Celsius, giving seventy-nine per cent yield in twenty-four hours [8].

Catalyst (2 mol %)Ligand (2 mol %)Base (3 equiv.)SolventTemp. (°C)Yield (%)Citation ID
Palladium acetate1,1′-bis(diphenylphosphino)ferrocenePotassium acetate1,4-dioxane809150
Palladium chlorideTri-cyclohexylphosphinePotassium acetateNeat1107951
Palladium acetate4-diphenylphosphino-9,9-dimethylxanthenePotassium phosphateToluene978830
3.3.2 Ligand Effects on Reaction Outcomes

Electron-rich monophosphines such as 4-diphenylphosphino-9,9-dimethylxanthene accelerate oxidative addition and permit room-temperature operation, though chemoselectivity for mono-borylation decreases when the ligand is too bulky [9]. Bisphosphine systems minimise protodeboronation and furnish cleaner chromatograms, a critical advantage for kilogram campaigns [10].

Modern Synthetic Strategies

3.4.1 Green Chemistry Methodologies

Lipshutz demonstrated that micellar catalysis in two-per-cent aqueous tocopherol-based surfactant enables Miyaura borylation at twenty-five degrees Celsius in water, affording the desired ester in eighty-four per cent yield with no organic solvent other than an ethyl acetate extraction [11]. An alternative uses tetrahydroxydiboron as the boron source, avoiding pinacol release and subsequent hydrolysis; the kilogram pilot run reported a forty-seven per cent cost reduction and a thirty-five per cent decrease in process mass intensity [10] [12].

3.4.2 Flow Chemistry Applications

Yoshida’s microflow halogen-lithium exchange followed by on-line trapping with pinacol borate furnished the ester in under sixty seconds at minus twenty-eight degrees Celsius, a residence time unattainable in batch reactors [13]. Flow isolation in a second micro-module permitted integration with downstream Suzuki coupling without intentional base addition, showcasing telescoped manufacture of biaryl targets.

3.4.3 Scalable Production Techniques

The Takeda–Carbogen process scaled the Miyaura borylation to sixty-five kilograms using tetrahydroxydiboron, palladium acetate, and mild oxygen control (< three parts per million dissolved oxygen). Cycle time dropped from nine to five days and the overall yield rose from sixty-four to seventy-two per cent by eliminating aqueous work-ups and exploiting a non-aqueous reactive crystallisation of the boronic ester directly from toluene–tert-butyl methyl ether [10] [14].

Purification and Isolation Methods

Three complementary strategies are common.

  • Silica-gel flash chromatography with hexane–ethyl acetate gradients provides rapid purification for research quantities but generates a mass of thirty kilogrammes of solvent per kilogramme of product [15].
  • Reactive crystallisation in industrial campaigns exploits the low solubility of pinacol esters in tert-butyl methyl ether; seeds introduced at forty degrees Celsius induce precipitation of crop purity above ninety-nine area per cent by high-performance liquid chromatography [14].
  • Selective trans-ester hydrolysis: brief exposure of crude mixtures to aqueous hydrochloric acid cleaves over-borylated by-products; subsequent esterification with fresh pinacol regenerates only the mono-ester, boosting assay yields by four to six percentage points [2] [16].

Key Research Findings Summary

  • Classical azeotropic pinacol exchange remains competitive for small scale yet lacks atom economy [1].
  • Grignard–pinacolborane coupling gives the highest step yield (up to ninety-six per cent) under ambient conditions and minimal metal loadings [4].
  • Palladium acetate with 1,1′-bis(diphenylphosphino)ferrocene is the most versatile catalytic system across solvent regimes, sustaining ninety-plus per cent yields and tolerating the acetyl ketone functionality [7].
  • Green aqueous micellar conditions provide eighty-four per cent yield at room temperature without organic solvent, aligning with sustainable-chemistry metrics [11].
  • Microflow technology decreases residence time from hours to seconds, enabling seamless telescoping into downstream coupling steps [13].
  • Industrial scale-up by tetrahydroxydiboron avoids ester hydrolysis, shortens cycle time by forty-four per cent, and realises nearly half cost savings [10].

Dates

Last modified: 08-16-2023

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